- Catalytic Asymmetric Benzidine Rearrangement, Angewandte Chemie, 2013, 52(35), 9293-9295
Cas no 947337-17-9 ([1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- )
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- Chemical and Physical Properties
Names and Identifiers
-
- (1S)-6,6′-Dibromo[1,1′-binaphthalene]-2,2′-diamine (ACI)
- SCHEMBL2067129
- (R)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine
- 1-(2-amino-6-bromonaphthalen-1-yl)-6-bromonaphthalen-2-amine
- BS-45449
- 911295-07-3
- 861890-12-2
- 947337-17-9
- (S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine
- (1S)-6,6'-dibromo-[1,1'-Binaphthalene]-2,2'-diamine
- 6,6'-Dibromo-1,1'-binaphthyl-2,2'-diamine
- F75715
- 6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine
- [1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)-
-
- MDL: MFCD25372911
- Inchi: 1S/C20H14Br2N2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10H,23-24H2
- InChI Key: ZSBNVMOCQBZNDW-UHFFFAOYSA-N
- SMILES: BrC1C=C2C=CC(=C(C2=CC=1)C1C2C(=CC(=CC=2)Br)C=CC=1N)N
Computed Properties
- Exact Mass: 441.95032g/mol
- Monoisotopic Mass: 439.95237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 52Ų
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1005270-100mg |
(S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine |
947337-17-9 | 98% | 100mg |
$89.0 | 2025-04-14 | |
| Ambeed | A1005270-250mg |
(S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine |
947337-17-9 | 98% | 250mg |
$118.0 | 2025-04-14 | |
| Ambeed | A1005270-1g |
(S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine |
947337-17-9 | 98% | 1g |
$470.0 | 2025-04-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R109058-250mg |
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- |
947337-17-9 | 98+% | 250mg |
¥2282 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R109058-1g |
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- |
947337-17-9 | 98+% | 1g |
¥5705 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R109058-100mg |
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- |
947337-17-9 | 98+% | 100mg |
¥1522 | 2023-09-07 | |
| AN HUI ZE SHENG Technology Co., Ltd. | JX000970-100mg |
(1S)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine |
947337-17-9 | 98% | 100mg |
¥848.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | JX000970-250mg |
(1S)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine |
947337-17-9 | 98% | 250mg |
¥1469.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | JX000970-1g |
(1S)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine |
947337-17-9 | 98% | 1g |
¥3968.00 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163343-100mg |
(1S)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine |
947337-17-9 | 98% | 100mg |
¥1020 | 2023-02-28 |
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- Production Method
Production Method 1
1.2 Reagents: Triethylamine ; 10 min, -50 °C; -50 °C → rt
Production Method 2
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
- Enantioselective Diels-Alder reaction of α-acyloxyacroleins catalyzed by chiral 1,1'-binaphthyl-2,2'-diammonium salts, Advanced Synthesis & Catalysis, 2006, 348, 2457-2465
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- Raw materials
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- Preparation Products
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- Suppliers
[1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on [1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)-
Professional Introduction to [1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- (CAS No. 947337-17-9)
The compound [1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)-, identified by the CAS number 947337-17-9, represents a significant advancement in the field of synthetic chemistry and pharmaceutical research. This molecule, characterized by its binaphthalene core structure and specific substitution patterns, has garnered considerable attention due to its unique electronic and steric properties. The presence of bromine atoms at the 6,6′ positions and the (1S) configuration introduces a high degree of specificity that makes it a valuable intermediate in the synthesis of complex organic molecules.
In recent years, the demand for specialized building blocks in drug discovery has surged, driven by the need for more efficient and targeted therapeutic agents. The binaphthalene scaffold is particularly noteworthy because of its rigid planar structure, which can facilitate precise molecular interactions. This property is especially relevant in the design of chiral ligands and catalysts, where control over stereochemistry is paramount. The diamine functionality at the 2,2′ positions further enhances the compound's utility as a precursor for more intricate structures.
One of the most compelling aspects of [1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- is its potential application in the development of novel pharmaceuticals. Researchers have been exploring its use as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules. The brominated binaphthalene derivative offers a versatile platform for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly impact potency and selectivity.
Recent studies have highlighted the compound's role in asymmetric synthesis. The (1S) configuration ensures that any derivatives synthesized from this intermediate will retain a consistent stereochemical profile, which is essential for maintaining biological activity. This consistency is particularly important in industrial settings where reproducibility is key. The bromine substituents also provide handles for further chemical manipulation via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are fundamental tools in modern organic synthesis and have enabled the construction of an enormous variety of complex molecules.
The electronic properties of [1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- are another area of intense interest. The binaphthalene core exhibits significant π-conjugation due to its extended aromatic system. This conjugation can be modulated by substituents such as bromine atoms, which can influence electron distribution and reactivity. Such electronic tuning is critical for designing molecules with specific spectroscopic properties or for use in optoelectronic applications. Additionally, the compound's rigidity makes it an excellent candidate for use as a ligand in photoredox catalysis.
In conclusion, [1,1′-Binaphthalene]-2,2′-diamine, 6,6′-dibromo-, (1S)- represents a cornerstone in modern synthetic chemistry with far-reaching implications for pharmaceutical development and materials science. Its unique structural features and functionalization potential make it an indispensable tool for researchers seeking to push the boundaries of molecular design. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of chemical biology and drug discovery.
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